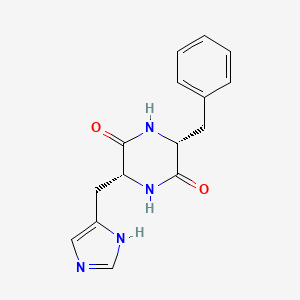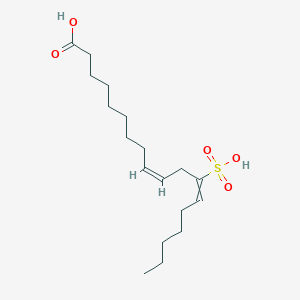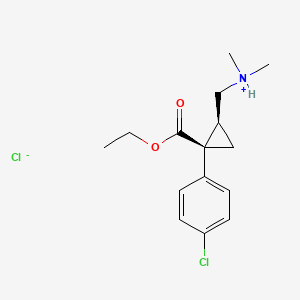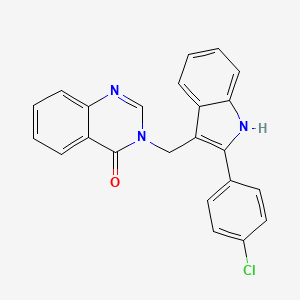![molecular formula C10H12K2N2O8Pd B13776877 Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)- CAS No. 68025-38-7](/img/structure/B13776877.png)
Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- is a coordination complex of palladium. This compound is characterized by its stability and unique coordination environment, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- typically involves the reaction of palladium salts with N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycine] under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state palladium complexes.
Substitution: Ligand exchange reactions are common, where the coordinated ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
科学研究应用
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in industrial processes that require palladium catalysts, such as hydrogenation reactions.
作用机制
The mechanism of action of Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- involves its ability to coordinate with various substrates. The palladium center can facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can interact with nucleic acids and proteins, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dihydrogen, (SP-4-2)
- Cuprate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato]-N,N’,O,O’,O#N,O#N#']-, diammonium, (OC-6-21)-
Uniqueness
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- is unique due to its specific coordination environment and stability. Compared to similar compounds, it offers distinct catalytic properties and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
68025-38-7 |
|---|---|
分子式 |
C10H12K2N2O8Pd |
分子量 |
472.83 g/mol |
IUPAC 名称 |
dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;palladium(2+) |
InChI |
InChI=1S/C10H16N2O8.2K.Pd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChI 键 |
IEDVMFSZYQHZTG-UHFFFAOYSA-J |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



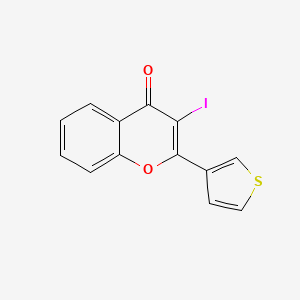
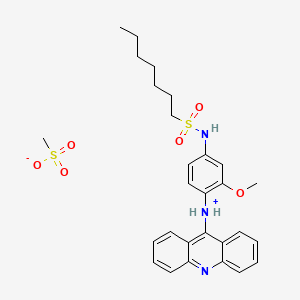
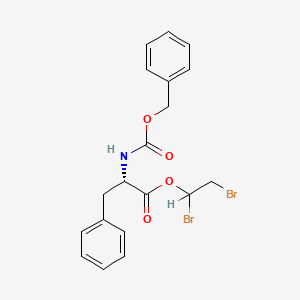
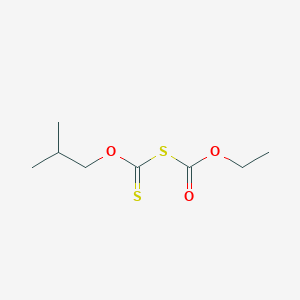
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
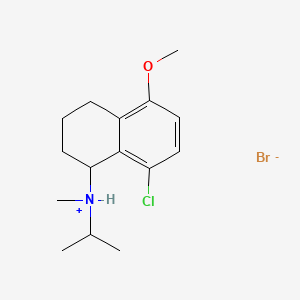
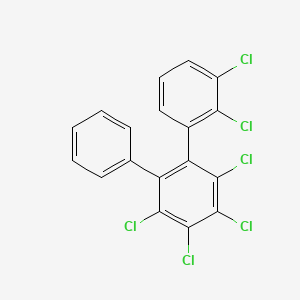
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
